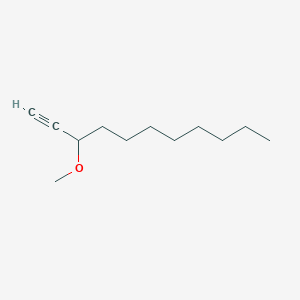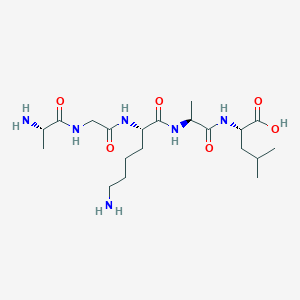![molecular formula C13H16O3 B14238546 2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- CAS No. 592508-20-8](/img/structure/B14238546.png)
2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclopentene ring and a methoxyphenoxy group. The stereochemistry of the compound is defined by the (1S,4S) configuration, which plays a crucial role in its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- typically involves the use of cyclopentadiene as a starting material. The synthetic route includes several key steps:
Diels-Alder Reaction: Cyclopentadiene undergoes a Diels-Alder reaction with a suitable dienophile to form a cyclohexene derivative.
Hydrolysis and Reduction: The cyclohexene derivative is then subjected to hydrolysis and reduction to yield the desired cyclopenten-1-ol.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents for nucleophilic substitution include alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.
科学的研究の応用
2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-ol: A simpler analog without the methoxyphenoxy group.
4-Methoxyphenol: Contains the methoxyphenoxy group but lacks the cyclopentene ring.
Cyclopentanol: A saturated analog of the compound.
Uniqueness
2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- is unique due to its combination of a cyclopentene ring and a methoxyphenoxy group, along with its specific stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications.
特性
CAS番号 |
592508-20-8 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
(1S,4S)-4-[(4-methoxyphenoxy)methyl]cyclopent-2-en-1-ol |
InChI |
InChI=1S/C13H16O3/c1-15-12-4-6-13(7-5-12)16-9-10-2-3-11(14)8-10/h2-7,10-11,14H,8-9H2,1H3/t10-,11-/m1/s1 |
InChIキー |
KSPYLLNMCVNJFL-GHMZBOCLSA-N |
異性体SMILES |
COC1=CC=C(C=C1)OC[C@H]2C[C@@H](C=C2)O |
正規SMILES |
COC1=CC=C(C=C1)OCC2CC(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)

![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)


![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)
